Fosravuconazole Fosravuconazole BMS 379224 is an amine.
Fosravuconazole is under investigation in clinical trial NCT03378661 (BENDITA BEnznidazole New Doses Improved Treatment and Associations).
Brand Name: Vulcanchem
CAS No.: 351227-64-0
VCID: VC0528395
InChI: InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1
SMILES: CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O
Molecular Formula: C23H20F2N5O5PS
Molecular Weight: 547.5 g/mol

Fosravuconazole

CAS No.: 351227-64-0

Cat. No.: VC0528395

Molecular Formula: C23H20F2N5O5PS

Molecular Weight: 547.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fosravuconazole - 351227-64-0

Specification

CAS No. 351227-64-0
Molecular Formula C23H20F2N5O5PS
Molecular Weight 547.5 g/mol
IUPAC Name [(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate
Standard InChI InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1
Standard InChI Key SYTNEMZCCLUTNX-NPMXOYFQSA-N
Isomeric SMILES C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O
SMILES CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O
Canonical SMILES CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O
Appearance Solid powder

Introduction

Fosravuconazole is a triazole antifungal agent developed by Eisai Ltd, Japan, primarily for the treatment of onychomycosis, a fungal infection of the nail. It is a prodrug that is rapidly converted into ravuconazole, a potent antifungal compound with broad activity against various fungi, including dermatophytes and pathogenic fungi such as Trichophyton, Candida, Aspergillus, and Cryptococcus .

Onychomycosis Treatment

Fosravuconazole is approved in Japan for treating onychomycosis. A multicenter, double-blind, randomized study demonstrated its efficacy and safety compared to a placebo. Patients received fosravuconazole (equivalent to 100 mg ravuconazole) once daily for 12 weeks. The complete cure rate at week 48 was significantly higher with fosravuconazole (59.4%) than with the placebo (5.8%) .

Complete Cure RateFosravuconazolePlaceboP-value
Full Analysis Set (FAS)59.4% (60/101)5.8% (3/52)<0.001
Per-Protocol Set (PPS)66.3% (59/89)6.0% (3/50)<0.001

Eumycetoma Treatment

Fosravuconazole has also shown promise in treating eumycetoma, a serious fungal infection. A Phase II clinical trial indicated that it is safe, effective, and patient-friendly, offering advantages over current treatments like itraconazole, such as weekly dosing and minimal drug interactions .

Safety and Tolerability

In clinical trials for onychomycosis, fosravuconazole was generally well-tolerated. Adverse drug reactions (ADRs) occurred in 23.8% of patients receiving fosravuconazole, compared to 3.8% in the placebo group. These ADRs were mild to moderate and none were serious . For eumycetoma, fosravuconazole demonstrated a favorable safety profile with minimal side effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator